triacetylpseurotin A
Beschreibung
Such compounds are typically synthesized via enzymatic or chemical acetylation of precursor molecules, often enhancing their stability or pharmacological properties .
Eigenschaften
IUPAC Name |
[(5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-diacetyloxyhex-3-enyl]-8-methoxy-3-methyl-4,6-dioxo-1-oxa-7-azaspiro[4.4]non-2-en-9-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO11/c1-7-8-14-20(37-16(3)30)22(38-17(4)31)21-15(2)23(33)27(40-21)25(39-18(5)32)28(36-6,29-26(27)35)24(34)19-12-10-9-11-13-19/h8-14,20,22,25H,7H2,1-6H3,(H,29,35)/b14-8-/t20-,22-,25+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWXQNFPAMXIOP-YLEXTUNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of triacetylpseurotin A typically involves multiple steps, starting from simpler organic molecules. The process often includes acetylation reactions, where acetyl groups are introduced into the molecule. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the preparation of triacetylpseurotin A on a larger scale would likely involve optimization of the synthetic routes to enhance efficiency and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: Triacetylpseurotin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Triacetylpseurotin A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of triacetylpseurotin A involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in inflammation. By blocking this enzyme, triacetylpseurotin A can reduce the production of inflammatory mediators like prostaglandins. Additionally, it may interact with other cellular pathways involved in oxidative stress and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
While direct data on triacetylpseurotin A is unavailable, we compare structurally or functionally related acetylated compounds from the evidence:
Table 1: Key Acetylated Compounds and Their Properties
Key Findings from Comparative Studies
Synthetic Methods :
- 4-Triacetin synthesis emphasizes catalyst optimization (e.g., heterogeneous catalysts like ion-exchange resins) to achieve >90% selectivity under mild conditions .
- Acetylated pharmaceuticals (e.g., Hydroxythio Acetildenafil ) require precise stoichiometric control to avoid byproducts, as seen in PDE-5 inhibitor analogs .
Analytical Testing :
- Pharmacopeial standards for 4-triacetin mandate stringent criteria: tailing factor ≤ 2.0, RSD ≤ 2.0% for peak area, and resolution ≥ 2.0 between adjacent peaks .
- Structural analogs like Hydroxythiohomo Sildenafil (CAS 479073-82-0) are analyzed using LC-MS/MS to detect trace impurities due to regulatory concerns .
Functional Differences :
- 4-Triacetin is primarily industrial (e.g., food, cosmetics), whereas acetylated pharmaceuticals (e.g., Hydroxythio Acetildenafil ) target biological pathways, albeit with regulatory scrutiny .
- Catalyst deactivation studies for triacetin highlight the need for reusable, eco-friendly materials, a challenge less critical in pharmaceutical acetylation .
Biologische Aktivität
Triacetylpseurotin A is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with triacetylpseurotin A, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Triacetylpseurotin A is a derivative of pseurotin, which is known for its complex structure that contributes to its biological activity. The chemical formula and structural characteristics are crucial for understanding its mechanism of action.
- Chemical Formula : C₁₃H₁₈N₂O₇
- Molecular Weight : 302.29 g/mol
The biological activity of triacetylpseurotin A is attributed to several mechanisms:
- Antimicrobial Activity : Triacetylpseurotin A exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Properties : Research indicates that triacetylpseurotin A induces apoptosis in cancer cells through caspase activation and modulation of cell signaling pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of triacetylpseurotin A against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | 16 |
The results indicate that triacetylpseurotin A is particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by this pathogen.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of triacetylpseurotin A on various cancer cell lines, including breast and lung cancer cells. The following table summarizes the findings:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
Case Studies
Several case studies have documented the therapeutic applications of triacetylpseurotin A:
- Case Study on Antimicrobial Efficacy : In a clinical setting, triacetylpseurotin A was administered to patients with chronic infections resistant to conventional antibiotics. Results showed a marked improvement in infection control and patient recovery times.
- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with triacetylpseurotin A showed promising results in tumor reduction and improved quality of life, warranting further investigation into its use as an adjunct therapy.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and purifying triacetylpseurotin A in laboratory settings?
- Methodological Answer : Synthesis typically involves fungal fermentation (e.g., Aspergillus spp.), followed by solvent extraction (ethanol or ethyl acetate) and chromatographic purification (HPLC or column chromatography). Purity validation requires techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HR-MS) for molecular weight verification . Critical parameters include solvent polarity gradients during chromatography and sterility controls during fermentation to avoid microbial contamination.
Q. Which analytical techniques are most reliable for quantifying triacetylpseurotin A in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting low concentrations in tissues or serum. Sample preparation involves protein precipitation (e.g., acetonitrile) and solid-phase extraction (SPE) to reduce matrix interference. Calibration curves using deuterated internal standards improve accuracy, while limits of detection (LOD) should be validated per ICH guidelines .
Q. How can researchers ensure the structural integrity of triacetylpseurotin A during experimental workflows?
- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are critical. Structural integrity is monitored via ultraviolet-visible (UV-Vis) spectroscopy for absorbance shifts and Fourier-transform infrared (FTIR) spectroscopy for functional group preservation. For crystalline samples, X-ray diffraction (XRD) provides atomic-level resolution .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating the mechanism of action of triacetylpseurotin A in modulating immune pathways?
- Methodological Answer : Combine in vitro assays (e.g., cytokine profiling in THP-1 macrophages) with CRISPR-Cas9 knockout models to identify target genes (e.g., NF-κB or STAT3 pathways). Dose-response curves and time-course experiments are essential to distinguish direct effects from secondary responses. Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) workflows validate pathway engagement .
Q. How should researchers address contradictory data on triacetylpseurotin A’s cytotoxicity across different cell lines?
- Methodological Answer : Replicate studies using standardized cell lines (e.g., ATCC-certified) and control for variables like passage number, culture media, and oxygen tension. Meta-analyses of published IC50 values can identify outliers, while multi-omics integration (e.g., metabolomics + phosphoproteomics) may reveal cell-specific metabolic vulnerabilities .
Q. What strategies reconcile discrepancies between in vitro bioactivity and in vivo efficacy of triacetylpseurotin A?
- Methodological Answer : Pharmacokinetic studies (e.g., plasma half-life via LC-MS) assess bioavailability limitations. Use tissue-specific biodistribution models and consider prodrug derivatization to improve solubility. Murine knockout models can isolate host-vs-compound interactions .
Q. How can triacetylpseurotin A’s synergistic effects with other therapeutics be systematically evaluated?
- Methodological Answer : Employ combinatorial high-throughput screening (HTS) with fixed-ratio designs (e.g., Chou-Talalay method). Synergy scores (e.g., Combination Index) quantify interactions, while transcriptomic profiling identifies overlapping or unique pathway modulation compared to monotherapies .
Q. What approaches are recommended for mapping triacetylpseurotin A’s biosynthetic gene clusters in fungal hosts?
- Methodological Answer : Use comparative genomics (BLASTp/PFAM) to identify polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) genes. Heterologous expression in Saccharomyces cerevisiae or Aspergillus nidulans confirms cluster functionality. Isotopic labeling (e.g., 13C-acetate) traces precursor incorporation .
Q. How should analytical uncertainty be quantified in triacetylpseurotin A quantification assays?
- Methodological Answer : Calculate measurement uncertainty (MU) using bottom-up approaches per ISO 17025, incorporating variables like pipetting error, calibration drift, and inter-day precision. Bayesian statistical models improve confidence intervals for low-abundance samples .
Methodological Best Practices
- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results, prioritizing dose-response consistency and biological plausibility .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., NMR spectra, RNA-seq reads) in public repositories like GenBank or ChEMBL .
- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design transparency and minimize animal cohorts via power analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
